3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime
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Overview
Description
3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O3 . The molecular weight of the compound is 270.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H14N2O3), molecular weight (270.28), and its use as a reference standard in pharmaceutical testing . For more detailed properties, such as melting point, boiling point, and density, it would be best to refer to a reliable chemical database or resource.Scientific Research Applications
Photolabile Groups in Polymer and Materials Science
Polymers with photolabile groups, like the o-nitrobenzyl group, are significant in polymer and materials science due to their ability to alter polymer properties through irradiation. This includes applications in photodegradable hydrogels, functionalization of copolymers for thin film patterning, self-assembled monolayers, and bioconjugates, demonstrating a broad utility in research and development of new materials (Zhao et al., 2012).
Catalytic Reduction and Environmental Pollution Mitigation
The reduction of nitro compounds, including nitrobenzenes, to less harmful substances like anilines using biogenerated catalysts showcases a sustainable approach to environmental pollution mitigation. A study involving a specific exopolysaccharide-producing strain of Klebsiella oxytoca highlights the potential for efficient and eco-friendly treatment of nitrocompound pollutants (Paganelli et al., 2015).
Synthesis of Azobenzenes
Research into the efficient preparation of nitrosoarenes from anilines, leading to the synthesis of unsymmetrically substituted azobenzenes, underscores the importance of nitrobenzene derivatives in organic chemistry. These processes utilize environmentally friendly oxidants, showcasing the relevance of such compounds in the synthesis of azo compounds, which are crucial in various chemical applications (Priewisch & Rück-Braun, 2005).
Biodegradation of Nitroaromatic Pollutants
The biodegradation of nitrotoluenes by specific bacterial strains, transforming environmental pollutants into less harmful substances, illustrates the biological applications of nitrobenzene derivatives. This process involves the conversion of nitrobenzenes into substances like catechol through dioxygenase enzymes, contributing to our understanding of microbial pathways for pollutant degradation (Haigler et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAWZXWAORRXNP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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